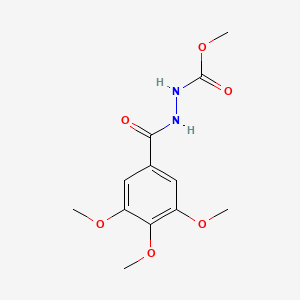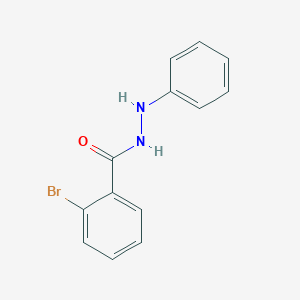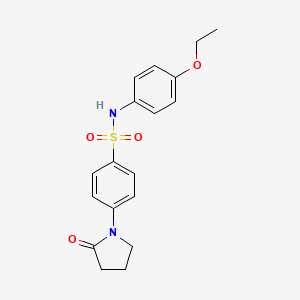
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate, also known as TMBHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been found to have insecticidal properties, which could be useful in the development of new pesticides.
Advantages and Limitations for Lab Experiments
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to selectively inhibit certain enzymes and signaling pathways. However, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer therapies based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate or its derivatives. Another area of interest is the development of new insecticides based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate and its potential applications in other fields, such as materials science.
Synthesis Methods
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate can be synthesized through a multistep process, starting with the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-trimethoxybenzoyl hydrazine. The resulting compound is then reacted with methyl chloroformate to produce methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate.
Scientific Research Applications
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. In agriculture, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have insecticidal properties, which could be useful in the development of new pesticides. In materials science, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
methyl N-[(3,4,5-trimethoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-17-8-5-7(6-9(18-2)10(8)19-3)11(15)13-14-12(16)20-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPYWVNABCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)




![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)



![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)